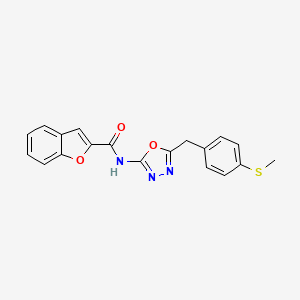

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with intriguing properties. It consists of a benzofuran moiety linked to an oxadiazole ring, appended with a methylthio-substituted benzyl group. This multi-functional molecule is of significant interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. A common approach starts with the formation of the benzofuran core, which can be synthesized via cyclization reactions of ortho-alkynylphenols. The oxadiazole ring is then constructed through a cyclocondensation reaction involving hydrazides and carbonyl compounds. Finally, the methylthio-benzyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial-scale synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Methods often include the use of automated reactors and continuous flow techniques to streamline the multi-step synthesis. Catalysts and reagents are chosen to maximize efficiency and minimize by-products, ensuring that the final product meets stringent quality control standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes a variety of chemical reactions, including:

Oxidation: Can be oxidized to introduce new functional groups or alter existing ones.

Reduction: Selective reduction can modify the oxadiazole or benzofuran rings.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive sites on the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or ethanol.

Major Products

Major reaction products depend on the type of reaction performed. For example:

Oxidation can lead to sulfone or sulfoxide derivatives.

Reduction might yield dihydrobenzofuran or reduced oxadiazole variants.

Substitution reactions can introduce a wide range of functional groups, altering the compound's properties.

Applications De Recherche Scientifique

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is utilized in diverse scientific research areas:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, studying its reactivity helps in designing new synthetic pathways.

Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: : Potential therapeutic applications, such as enzyme inhibition or receptor modulation, are being explored.

Industry: : Utilized in the development of new materials, such as organic semiconductors or catalysts, owing to its unique structural properties.

Mécanisme D'action

The mechanism by which N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide exerts its effects is dependent on its specific application:

Molecular Targets and Pathways: : It may interact with biological molecules like proteins or nucleic acids, influencing biochemical pathways. For instance, it could inhibit enzyme activity or modulate receptor functions, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Other Similar Compounds

When compared to other benzofuran or oxadiazole derivatives, N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups. This provides it with distinct chemical reactivity and potential biological activities.

List of Similar Compounds

Some similar compounds include:

Benzofuran-2-carboxamide derivatives

Oxadiazole-substituted benzyl compounds

Methylthio-substituted aromatic compounds

Each of these analogues shares structural elements with this compound, but the presence of all three moieties in one molecule is what sets it apart.

Hope that covers all your bases! What's next on your list?

Activité Biologique

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, pharmacological properties, and mechanisms of action.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O2S2 |

| Molecular Weight | 413.6 g/mol |

| CAS Number | 1172989-91-1 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylthio)benzyl hydrazine with appropriate acylating agents to form the oxadiazole ring, followed by further modifications to yield the final product. The synthetic route can be optimized for yield and purity using various reaction conditions such as temperature and solvent choice .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzofuran and oxadiazole have shown efficacy against Mycobacterium tuberculosis by inhibiting the polyketide synthase enzyme (Mtb Pks13), which is crucial for mycolic acid synthesis in bacterial cell walls. In silico studies have demonstrated strong binding affinities for these compounds, suggesting their potential as anti-tuberculosis agents .

Anticancer Activity

The benzofuran and oxadiazole frameworks are known for their anticancer properties. Studies have demonstrated that similar compounds induce apoptosis in various cancer cell lines through mechanisms that may involve the inhibition of specific signaling pathways or direct interaction with cellular targets. For example, certain derivatives have been reported to exhibit IC50 values in the micromolar range against cancer cell lines .

Anti-inflammatory and Analgesic Effects

Compounds with oxadiazole structures have also been evaluated for their anti-inflammatory and analgesic activities. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain signaling pathways. Preliminary studies suggest that modifications to the substituents on the oxadiazole ring can enhance these biological activities .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen survival or tumor growth.

- Receptor Interaction : It could interact with specific receptors involved in inflammatory responses or pain pathways.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies illustrate the biological potential of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against Mycobacterium tuberculosis, reporting significant inhibition with certain analogs showing binding affinities comparable to established drugs .

- Anticancer Screening : Another investigation screened various benzofuran derivatives for cytotoxicity against A549 lung cancer cells, revealing promising candidates with low IC50 values .

Propriétés

IUPAC Name |

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-26-14-8-6-12(7-9-14)10-17-21-22-19(25-17)20-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-9,11H,10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVMACGGZHCTEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.